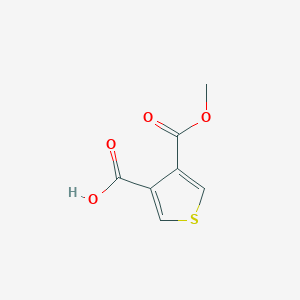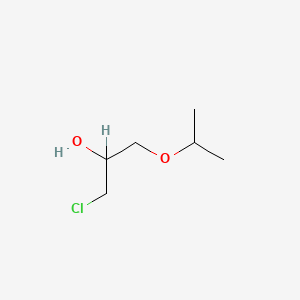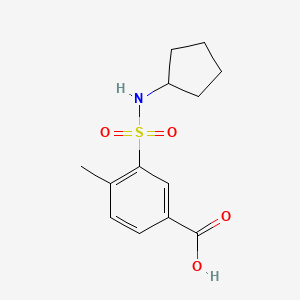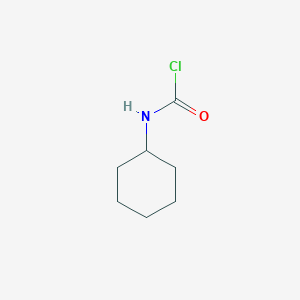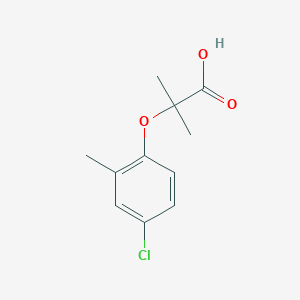
2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid is a chemical compound known for its applications in various fields, particularly as a herbicide. It is a member of the phenoxy herbicides, which are widely used in agriculture to control broad-leaf weeds. This compound is characterized by its molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
MCPA mimics the action of auxin, leading to uncontrolled and rapid growth in plants . This overstimulation eventually causes the plant to exhaust its nutrient supplies and die, a process often referred to as "growing to death" .
Biochemical Pathways
It is known that mcpa interferes with normal plant growth by disrupting the balance of auxin, a key plant growth regulator . The degradation of MCPA in soil is initiated by oxygenases encoded by tfdA-like, cadA and r/sdpA genes .
Pharmacokinetics
It is known that mcpa is highly mobile in soils and can potentially contaminate groundwater .
Result of Action
The result of MCPA’s action is the death of the plant. By mimicking auxin and causing uncontrolled growth, MCPA exhausts the plant’s nutrient supplies, leading to its death . On a molecular level, MCPA disrupts normal biochemical pathways and interferes with the plant’s growth and development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MCPA. For instance, MCPA degradation in soil is enhanced by earthworms . Furthermore, MCPA is more persistent in the environment than other similar compounds, making its degradation and removal a concern .
Biochemische Analyse
Biochemical Properties
The compound 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid is known to interact with a variety of enzymes and proteins. It has been found to have a role in biochemical reactions, particularly those involving the degradation of organic compounds . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the structure and function of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation characteristics that can influence its long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions can influence the compound’s localization or accumulation within cells .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. This reaction forms the corresponding phenoxyacetic acid derivative . Another method involves the etherification of sulfonyl ester compounds with 4-chloro-o-cresol, followed by ester exchange with n-octanol .
Industrial Production Methods
Industrial production of this compound often employs high-throughput methods to ensure efficiency and yield. The process involves continuous mechanical stirring at controlled temperatures, monitoring the reaction progress using thin-layer chromatography (TLC), and purification through phase separation and drying .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and halogenated phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on plant growth and development, particularly its role as a synthetic auxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound in drug development.
Industry: It is widely used as a herbicide to control broad-leaf weeds in agricultural settings
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal properties but less commonly used due to toxicity concerns.
Mecoprop: A chiral compound with selective herbicidal activity.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern, which provides a balance between efficacy and safety. Its selective action as a synthetic auxin makes it particularly effective in agricultural applications, providing a reliable solution for weed control .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKWENTMDBEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034677 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42936-88-9 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


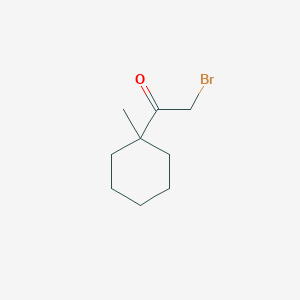
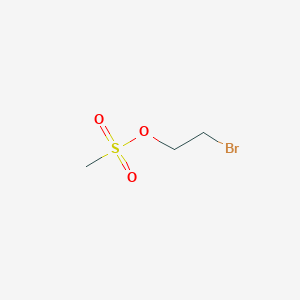


![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3383466.png)


